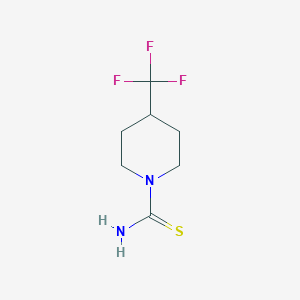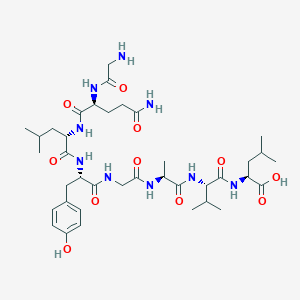![molecular formula C17H26O2S B14186091 [(2,2,6,6-Tetramethylcyclohexyl)methanesulfonyl]benzene CAS No. 852989-13-0](/img/structure/B14186091.png)
[(2,2,6,6-Tetramethylcyclohexyl)methanesulfonyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2,2,6,6-Tetramethylcyclohexyl)methanesulfonyl]benzene is a chemical compound with a unique structure that combines a tetramethylcyclohexyl group with a methanesulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,2,6,6-Tetramethylcyclohexyl)methanesulfonyl]benzene typically involves the reaction of 2,2,6,6-tetramethylcyclohexanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and allows for large-scale production. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
[(2,2,6,6-Tetramethylcyclohexyl)methanesulfonyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
[(2,2,6,6-Tetramethylcyclohexyl)methanesulfonyl]benzene has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(2,2,6,6-Tetramethylcyclohexyl)methanesulfonyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable nitroxyl radical used as an oxidation catalyst.
2,2,6,6-Tetramethyl-4-piperidone: A precursor in the synthesis of various organic compounds.
Uniqueness
[(2,2,6,6-Tetramethylcyclohexyl)methanesulfonyl]benzene is unique due to its combination of a bulky tetramethylcyclohexyl group and a reactive methanesulfonyl group. This structure imparts distinct chemical properties, making it valuable in specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
852989-13-0 |
|---|---|
Molecular Formula |
C17H26O2S |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
(2,2,6,6-tetramethylcyclohexyl)methylsulfonylbenzene |
InChI |
InChI=1S/C17H26O2S/c1-16(2)11-8-12-17(3,4)15(16)13-20(18,19)14-9-6-5-7-10-14/h5-7,9-10,15H,8,11-13H2,1-4H3 |
InChI Key |
JUZMHJMHSKCMEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1CS(=O)(=O)C2=CC=CC=C2)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


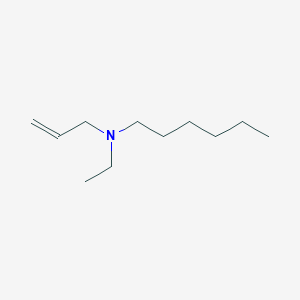
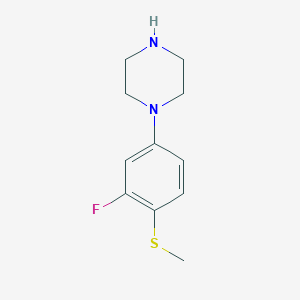

![(3Z)-5-Ethynyl-3-{[3-(phenylethynyl)phenyl]imino}-2-benzofuran-1(3H)-one](/img/structure/B14186022.png)
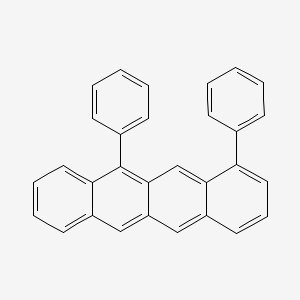
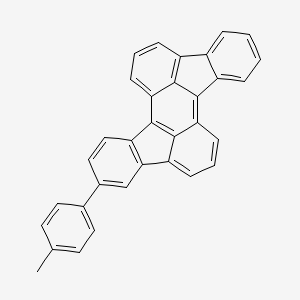
![3,5-Dichloro-n-[(4-fluoro-1-propylpiperidin-4-yl)methyl]benzamide](/img/structure/B14186047.png)
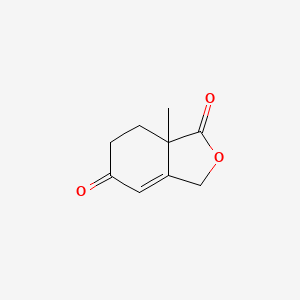
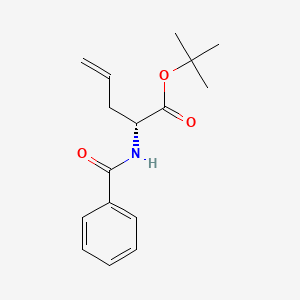
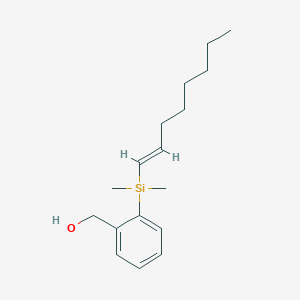
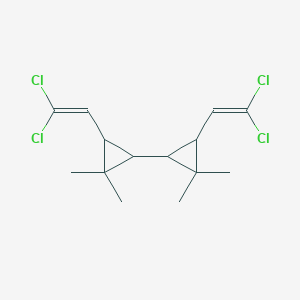
![1-Methyl-2-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14186099.png)
